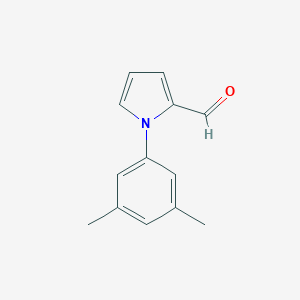

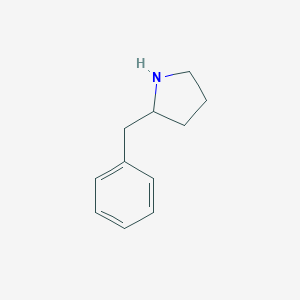

![molecular formula C10H13NO2S B112607 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid CAS No. 412925-13-4](/img/structure/B112607.png)

3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid” is a chemical compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

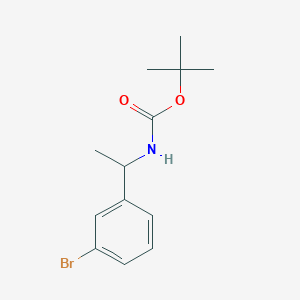

Physical And Chemical Properties Analysis

A similar compound, “3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid”, has a molecular weight of 311.4 and a melting point of 166 - 168°C . The physical and chemical properties of “this compound” might be different.Scientific Research Applications

Synthetic Chemistry and Material Science

Synthesis of Derivatives : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives demonstrates a range of strategies for the imination of key sulfoxide intermediates, highlighting the compound's versatility in organic synthesis and its potential for creating molecules with interesting conformational properties (Tye & Skinner, 2002).

Radiation-induced Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including derivatives of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, show increased swelling properties and thermal stability. These hydrogels have promising biological activities and potential medical applications (Aly & El-Mohdy, 2015).

Pharmaceutical Research and Biocatalysis

Chiral Catalysis : Research on S-3-amino-3-phenylpropionic acid, a derivative of the compound, has shown its importance as a pharmaceutical intermediate. The use of Methylobacterium oryzae for the biocatalytic production of enantiopure compounds illustrates the compound's role in drug research, especially for developing treatments like S-dapoxetine for premature ejaculation (Li et al., 2013).

Enzymatic Resolution : The enzymatic resolution of racemic threo amides to produce enantiomerically pure 4-sulfur-substituted (2S,3R)-3-phenylserines, which are precursors for antibiotics like thiamphenicol and florfenicol, underscores the compound's utility in the synthesis of biologically active molecules (Kaptein et al., 1998).

Antagonist Synthesis : The synthesis of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs as EP3 receptor antagonists for therapeutic applications highlights the role of this compound derivatives in developing novel pharmacological agents (Asada et al., 2010).

Safety and Hazards

For “3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid”, the safety information includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . Please refer to the MSDS for more detailed safety information .

Mechanism of Action

Target of Action

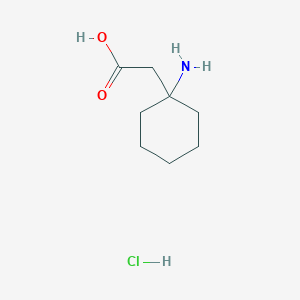

The primary targets of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid are currently unknown . This compound is a specialty product for proteomics research .

Biochemical Pathways

As a specialty product for proteomics research, it may be involved in protein-related pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound .

properties

IUPAC Name |

3-amino-3-(4-methylsulfanylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVWWXSYESPZPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343821 |

Source

|

| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412925-13-4 |

Source

|

| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)